3-(2-Thienyl)quinoline
Description
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Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C13H9NS |
|---|---|
Molecular Weight |
211.28 g/mol |
IUPAC Name |
3-thiophen-2-ylquinoline |
InChI |
InChI=1S/C13H9NS/c1-2-5-12-10(4-1)8-11(9-14-12)13-6-3-7-15-13/h1-9H |
InChI Key |
DOSPJXNNOWZNLU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C=N2)C3=CC=CS3 |
Origin of Product |
United States |
Significance of Quinoline and Thiophene Heterocycles in Synthetic Chemistry
Quinoline (B57606) and thiophene (B33073) are two of the most important heterocyclic scaffolds in synthetic chemistry, primarily due to their presence in a vast array of biologically active compounds and functional materials. orientjchem.orguou.ac.in The quinoline ring system, a fusion of a benzene (B151609) and a pyridine (B92270) ring, is a key structural motif in many natural alkaloids, such as quinine (B1679958) and cinchonine, which have well-established antimalarial properties. iipseries.orgbritannica.com Synthetic quinoline derivatives are integral to a wide range of pharmaceuticals, including antibacterial agents like ciprofloxacin (B1669076) and the local anesthetic dibucaine. britannica.comnih.gov The versatility of the quinoline nucleus allows for extensive functionalization, enabling chemists to modulate the pharmacological and physicochemical properties of the resulting molecules. orientjchem.org
Similarly, the thiophene ring, a five-membered heterocycle containing a sulfur atom, is a prevalent feature in many pharmaceuticals and organic materials. numberanalytics.com Thiophene derivatives are known to exhibit a broad spectrum of biological activities. The incorporation of a thiophene moiety into a molecular structure can significantly influence its electronic properties, lipophilicity, and metabolic stability, making it a valuable building block in drug design. ontosight.ai The combination of these two privileged scaffolds in a single molecule, as seen in 3-(2-Thienyl)quinoline, offers a promising avenue for the development of novel compounds with unique properties.
Advanced Synthetic Methodologies for 3 2 Thienyl Quinoline and Analogues
Transition Metal-Catalyzed Cross-Coupling Strategies
Transition metal catalysis has revolutionized the synthesis of complex organic molecules, and the construction of the 3-(2-Thienyl)quinoline framework is no exception. These methods offer high efficiency, selectivity, and functional group tolerance, making them indispensable tools for modern organic chemists.
Palladium-Catalyzed Reactions
Palladium catalysts are at the forefront of cross-coupling chemistry, providing a diverse array of reactions for the formation of carbon-carbon and carbon-heteroatom bonds.
The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of C-C bonds, typically involving the reaction of an organoboron compound with a halide or triflate in the presence of a palladium catalyst and a base. libretexts.org This reaction has been effectively utilized in the synthesis of thieno[3,2-c]quinolines. researchgate.netresearchgate.net For instance, the coupling of arylboronic acids with halogenated quinoline (B57606) or thiophene (B33073) precursors provides a direct route to the desired biaryl structures. nih.gov A general catalytic cycle involves the oxidative addition of the halide to the Pd(0) complex, followed by transmetalation with the boronic acid derivative and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.org
A modular synthetic strategy has been developed for a library of 4-phenylthieno[3,2-c]quinolines, which employs successive palladium-catalyzed cross-coupling reactions. arkat-usa.org This approach has also been used to prepare 2-aryl-substituted derivatives in moderate to high yields. arkat-usa.org The reaction conditions, including the choice of catalyst, base, and solvent, are crucial for achieving high yields and regioselectivity, especially in molecules with multiple reactive sites. nih.gov Microwave-assisted Suzuki-Miyaura couplings have also been shown to be effective, often leading to shorter reaction times and improved yields. nih.gov
Table 1: Examples of Suzuki-Miyaura Coupling for Thienoquinoline Synthesis
| Starting Material 1 | Starting Material 2 | Catalyst | Base | Solvent | Product | Yield (%) |
|---|---|---|---|---|---|---|
| 6,8-dibromo-4-chloroquinoline-3-carbaldehyde derivative | Arylboronic acids | Not Specified | K2CO3 | Not Specified | Alkyl (thieno[3,2-c]quinoline)-2-carboxylates | Not Specified |
| 2-iodoaniline (B362364) | thienyl-3-boronic acid | Not Specified | Not Specified | Not Specified | 2-(thiophen-3-yl)anilines | Not Specified |
| 4,7-dichloro-2-(2-methylprop-1-enyl)-6-nitroquinazoline | 4-methoxyphenylboronic acid | Pd(PPh3)4 | Na2CO3 | DME/ethanol | 4,7-bis(4-methoxyphenyl)-2-(2-methylprop-1-enyl)-6-nitroquinazoline | 70 |
This table is populated with representative data and does not encompass all possible reaction conditions.
The Sonogashira coupling reaction is a cornerstone for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes. organic-chemistry.org This reaction, typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base, is instrumental in introducing ethynyl (B1212043) moieties into the quinoline framework. organic-chemistry.orgd-nb.info These alkynylated quinolines are valuable intermediates that can undergo further transformations, such as cyclization reactions, to construct fused heterocyclic systems like thieno[2,3-b]quinolines. researchgate.net
The reactivity of the halide in the Sonogashira coupling generally follows the trend I > Br > Cl. libretexts.org In dihalogenated substrates, this selectivity allows for sequential functionalization. For example, in 2-bromo-4-iodo-quinoline, the Sonogashira coupling occurs preferentially at the more reactive iodo-position. libretexts.org Copper-free Sonogashira protocols have also been developed to circumvent issues associated with the copper co-catalyst. organic-chemistry.org
Table 2: Examples of Sonogashira Coupling in Quinoline Derivatization
| Aryl/Vinyl Halide | Terminal Alkyne | Catalyst | Co-catalyst | Base | Product |
|---|---|---|---|---|---|
| 2-Amino-3-bromopyridines | Various terminal alkynes | Pd(CF3COO)2/PPh3 | CuI | Et3N | 2-Amino-3-alkynylpyridines |
| Acyl halides | 1-Alkynes | PdCl2(PPh3)2 | CuI | Triethylamine | Alkynyl ketones |
| Thiophene-2-carbonyl chlorides | Terminal alkynes | PdCl2(PPh3)2 | None | Et3N | 1-(Thiophenyl)propynones |
This table presents a selection of reported Sonogashira coupling reactions and is not exhaustive.
The Heck reaction, or Mizoroki-Heck reaction, involves the palladium-catalyzed coupling of an unsaturated halide with an alkene to form a substituted alkene. wikipedia.org This reaction is a valuable tool for the derivatization of quinolines, allowing for the introduction of alkenyl substituents. researchgate.netorganic-chemistry.org The Heck reaction typically proceeds with high trans-selectivity. researchgate.net The mechanism involves the oxidative addition of the halide to a Pd(0) species, followed by alkene insertion and β-hydride elimination. wikipedia.org
Recent advancements have led to the development of highly active and stable phosphine-free palladium catalysts for the Heck reaction. organic-chemistry.org Furthermore, one-pot syntheses of 2,3-disubstituted quinoline derivatives have been achieved from Morita-Baylis-Hillman adducts and 2-iodoaniline via a palladium-catalyzed Heck reaction followed by cyclization. organic-chemistry.org Microwave irradiation has also been successfully employed to accelerate Heck reactions in aqueous media. d-nb.info
Table 3: Key Features of the Heck Reaction in Quinoline Synthesis
| Feature | Description |
|---|---|
| Reaction Type | Palladium-catalyzed C-C bond formation between an unsaturated halide and an alkene. |
| Key Advantage | High trans-selectivity in the resulting alkene product. |
| Catalyst | Typically a palladium(0) species, often generated in situ. |
| Applications | Synthesis of alkenyl-substituted quinolines and precursors for further cyclization. |
| Recent Developments | Phosphine-free catalysts, one-pot procedures, and microwave-assisted reactions. |
The Stille coupling reaction provides a versatile method for the formation of carbon-carbon bonds by coupling an organotin compound with an sp²-hybridized halide or pseudohalide, catalyzed by palladium. wikipedia.orgorganic-chemistry.org This reaction is noted for its tolerance of a wide variety of functional groups. organic-chemistry.org In the context of this compound synthesis, the Stille coupling can be used to form the key C-C bond between a thienylstannane and a halogenated quinoline, or vice versa. researchgate.net
The reaction mechanism proceeds through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. wikipedia.org While highly effective, a significant drawback of the Stille reaction is the toxicity of the organotin reagents and byproducts. organic-chemistry.org General procedures often involve heating the reaction mixture in a solvent like toluene (B28343) with a palladium catalyst such as Pd(PPh₃)₄ or a combination of Pd₂(dba)₃ and a phosphine (B1218219) ligand. rsc.org
Table 4: General Conditions for Stille Coupling
| Component | Typical Reagents/Conditions |
|---|---|
| Organotin Reagent | Trimethylstannyl or tributylstannyl compounds |
| Halide/Pseudohalide | Aryl or vinyl iodides, bromides, or triflates |
| Catalyst | Pd(PPh3)4, Pd2(dba)3/P(o-tol)3 |
| Solvent | Toluene |
| Temperature | 90-110 °C |
Rhodium(III)-Catalyzed Approaches
Rhodium(III)-catalyzed reactions have emerged as a powerful strategy for the synthesis of various heterocyclic compounds through C-H activation and annulation. nycu.edu.tw These reactions offer novel pathways to isoquinoline (B145761) and quinoline derivatives. thieme-connect.comnih.gov For instance, the synthesis of isoquinolines has been achieved from aryl ketone O-acyloximes and internal alkynes using a [Cp*RhCl₂]₂ catalyst. nih.gov The mechanism is proposed to involve a redox-neutral sequence of C-H vinylation via ortho-rhodation and subsequent C-N bond formation. nih.gov
The scope of this methodology has been extended to the synthesis of pyridines from α,β-unsaturated ketoximes and internal alkynes. snnu.edu.cn Notably, substrates containing a thienyl group can participate in these transformations, leading to the formation of the corresponding thienyl-substituted pyridines. snnu.edu.cn This highlights the potential of rhodium(III) catalysis for the construction of this compound analogues. Furthermore, Rh(III)-catalyzed double C-H activation has been utilized for the synthesis of quinolino[2,1-b]quinazolinones. rsc.org
Copper(II)-Catalyzed Domino Reactions
Copper(II) catalysis has emerged as a powerful tool for the construction of quinoline scaffolds through domino reactions. These one-pot sequences, involving multiple bond-forming events, provide a streamlined approach to substituted quinolines.
A notable example is the copper(II) acetate (B1210297) (Cu(OAc)₂) catalyzed domino reaction of primary arylamines with electron-deficient terminal alkynes. rsc.org This method allows for the convenient synthesis of various 2,4-disubstituted quinolines at room temperature in good to excellent yields, without the need for inert atmospheres. rsc.org Mechanistic studies suggest the reaction may proceed through an initial alkyne homocoupling, followed by copper-catalyzed hydroamination and subsequent cyclization. rsc.org
Another significant advancement is the use of a Cu₂(OBA)₂(BPY) metal-organic framework (MOF) as a heterogeneous catalyst for the one-pot domino synthesis of 3-aroylquinolines from 2-aminobenzylalcohols and propiophenones. nih.gov This MOF catalyst has demonstrated superior activity compared to various transition metal salts and other nano oxide or MOF-based catalysts. nih.gov The reaction, conducted at 120 °C, achieves high yields, and the catalyst can be reused without a significant loss of efficiency. nih.gov
Furthermore, copper(II)-catalyzed [3+2] cycloaddition reactions of 2H-azirines with six-membered cyclic enols, such as those derived from quinolin-2-ones, provide a route to pyrrolo[3,2-c]quinolone derivatives. mdpi.com A quinolone bearing a 2-thienyl substituent at the C3 position has been successfully employed in this annulation, yielding the corresponding product in 92% yield. mdpi.com This method is catalyzed by both Cu(II) and Cu(I) compounds. mdpi.com
Table 1: Copper(II)-Catalyzed Domino Synthesis of Quinolines
| Catalyst | Reactants | Product | Yield | Reference |
| Cu(OAc)₂·H₂O | Primary arylamines, electron-deficient terminal alkynes | 2,4-Disubstituted quinolines | Good to Excellent | rsc.org |
| Cu₂(OBA)₂(BPY) MOF | 2-Aminobenzylalcohols, propiophenones | 3-Aroylquinolines | Up to 91% | nih.gov |
| Cu(II)/Cu(I) | 3-(2-Thienyl)-quinolin-2-one derived enol, 3-aryl-2H-azirines | Pyrrolo[3,2-c]quinolone derivative | 92% | mdpi.com |
Cyclization and Annulation Protocols
Cyclization and annulation reactions are fundamental strategies for the construction of the quinoline and thienoquinoline ring systems. These methods often involve the formation of one or two rings in a single synthetic operation from acyclic or simpler cyclic precursors.
Friedländer Synthesis and its Modifications
The Friedländer synthesis is a classic and straightforward method for quinoline synthesis, involving the condensation of a 2-aminobenzaldehyde (B1207257) or a 2-aminoketone with a compound containing an α-methylene group adjacent to a carbonyl. wikipedia.orgorganic-chemistry.orgorientjchem.orgjk-sci.com This reaction can be catalyzed by acids or bases. wikipedia.orgjk-sci.com
The mechanism can proceed through two primary pathways: an initial aldol (B89426) addition followed by dehydration and imine formation, or an initial Schiff base formation followed by an aldol reaction and elimination. wikipedia.org Numerous catalysts, including trifluoroacetic acid, p-toluenesulfonic acid, iodine, and various Lewis acids, have been employed to promote the reaction. wikipedia.org
Modifications to the classical Friedländer synthesis have been developed to improve its efficiency and scope. For instance, a palladium-on-charcoal (Pd/C) catalyzed modified Friedländer reaction using 2-aminobenzyl alcohol and ketones in the presence of potassium hydroxide (B78521) (KOH) has been reported. nih.gov This approach involves an oxidative cyclization. nih.gov Another modification utilizes propylphosphonic anhydride (B1165640) (T3P®) to promote the synthesis of polysubstituted quinolines and naphthyridines under mild conditions with excellent yields. researchgate.net
Table 2: Catalysts and Conditions in Friedländer Synthesis
| Catalyst | Reactant 1 | Reactant 2 | Conditions | Product | Reference |
| Acid/Base | 2-Aminobenzaldehyde/ketone | α-Methylene carbonyl compound | Reflux | Substituted quinoline | wikipedia.orgjk-sci.com |
| Pd/C, KOH | 2-Aminobenzyl alcohol | Ketone | Dioxane | Substituted quinoline | nih.gov |
| T3P® | 2-Aminobenzaldehyde | Ketone | Mild conditions | Polysubstituted quinoline | researchgate.net |
Knorr Quinoline Synthesis Adaptations
The Knorr quinoline synthesis traditionally involves the reaction of a β-ketoanilide with sulfuric acid. While specific adaptations for the direct synthesis of this compound were not detailed in the provided search results, the general principles of the Knorr synthesis can be conceptually applied. This would involve the synthesis of a β-ketoanilide precursor bearing a thienyl moiety, which upon acid-catalyzed cyclization and dehydration would yield the target thienyl-substituted quinoline. The success of such an adaptation would depend on the stability of the thiophene ring under the strongly acidic conditions typically employed in the Knorr synthesis.
Bischler-Napieralski Cyclization
The Bischler-Napieralski reaction is a powerful method for the synthesis of 3,4-dihydroisoquinolines via the intramolecular cyclization of β-arylethylamides using a dehydrating agent like phosphorus pentoxide (P₂O₅) or phosphoryl chloride (POCl₃). organic-chemistry.orgwikipedia.orgnrochemistry.com The reaction is believed to proceed through a nitrilium ion intermediate. wikipedia.orgnrochemistry.com While primarily used for isoquinoline synthesis, its principles have been applied to the synthesis of fused heterocyclic systems. researchgate.netthieme-connect.com
For the synthesis of thieno[2,3-c]quinolines, the Bischler-Napieralski cyclization is a reported method. researchgate.net This would involve the cyclization of an N-(2-(thienyl)ethyl)acetamide or a similar amide derivative where the thiophene ring acts as the electron-rich aromatic component for the intramolecular electrophilic substitution. The reaction is most effective when the aromatic ring is electron-rich, which is a characteristic of the thiophene ring. nrochemistry.com
Vilsmeier-Haack Cyclization for Quinoline Intermediates
The Vilsmeier-Haack reaction is a versatile method for the formylation of activated aromatic and heterocyclic compounds using the Vilsmeier reagent, typically a mixture of a substituted amide like N,N-dimethylformamide (DMF) and phosphoryl chloride (POCl₃). ijpcbs.comchemijournal.com This reaction can also be employed to construct heterocyclic rings. ijpcbs.com
A key application of this reaction in the context of thienylquinolines is the synthesis of 2-chloro-3-formylquinolines from N-arylacetamides. researchgate.netresearchgate.net These 2-chloro-3-formylquinolines are crucial intermediates that can be further elaborated to form thieno[2,3-b]quinolines. researchgate.netresearchgate.net The synthesis involves the Vilsmeier cyclization of a substituted acetanilide, which is then refluxed to yield the 2-chloro-3-formylquinoline. chemijournal.comchemijournal.com For example, 2-chloro-3-formylquinoline can be prepared from N-phenylacetamide using DMF and POCl₃. nih.gov This intermediate can then undergo further reactions, such as condensation with a thiophene derivative, to construct the final this compound structure.
Table 3: Vilsmeier-Haack Reaction for Quinoline Intermediates
| Starting Material | Reagents | Intermediate Product | Subsequent Application | Reference |
| N-Arylacetamides | DMF, POCl₃ | 2-Chloro-3-formylquinolines | Synthesis of thieno[2,3-b]quinolines | researchgate.netresearchgate.net |
| Substituted Acetanilide | DMF, POCl₃ | Substituted 2-chloro-3-formylquinoline | Further functionalization | chemijournal.comchemijournal.com |
| N-Phenylacetamide | DMF, POCl₃ | 2-Chloro-3-formylquinoline | Synthesis of quinoline-based derivatives | nih.gov |
Iodocyclization Reactions for Thienoquinoline Ring Systems
Iodocyclization has emerged as a novel and effective strategy for the synthesis of thieno[2,3-b]quinoline derivatives. rsc.orgrsc.orgresearchgate.net This method involves the regioselective iodocyclization of 3-alkynyl-2-(methylthio)quinolines. rsc.orgrsc.orgresearchgate.net
The reaction is typically carried out using an iodine source, such as molecular iodine (I₂) or N-iodosuccinimide (NIS), in a suitable solvent like dichloromethane (B109758) (CH₂Cl₂). rsc.org The use of NIS in CH₂Cl₂ at room temperature has been shown to afford the desired thieno[2,3-b]quinoline in good yield. rsc.org The resulting iodinated thieno[2,3-b]quinoline products are versatile intermediates that can undergo further structural diversification through various palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Heck reactions. rsc.orgresearchgate.net This allows for the introduction of a wide range of substituents onto the thienoquinoline scaffold. rsc.orgresearchgate.net Density functional theory (DFT) calculations have been used to elucidate the reaction mechanism. rsc.orgresearchgate.net
Table 4: Iodocyclization for Thieno[2,3-b]quinoline Synthesis
| Substrate | Reagents | Product | Yield | Reference |
| 3-Alkynyl-2-(methylthio)quinoline | NIS, CH₂Cl₂ | Thieno[2,3-b]quinoline derivative | 69% | rsc.org |
| Unsubstituted and substituted 3-alkynyl-2-(methylthio)quinolines | I₂, CH₂Cl₂ | Various thieno[2,3-b]quinoline derivatives | Good yields | rsc.org |
Intramolecular Cyclization Routes
Intramolecular cyclization is a cornerstone in the synthesis of the quinoline core. These reactions involve the formation of the pyridine (B92270) ring by cyclizing a suitably substituted aniline (B41778) derivative.
One of the most classic and versatile methods is the Friedländer synthesis , which involves the condensation reaction between a 2-aminoaryl aldehyde or ketone and a compound containing an α-methylene group, such as a ketone. wikipedia.orgorganic-chemistry.orgjk-sci.com This reaction can be catalyzed by either acids or bases. jk-sci.com The mechanism typically proceeds through an initial aldol condensation or Schiff base formation, followed by cyclization and dehydration to form the quinoline ring. wikipedia.org For the synthesis of a this compound, this would involve reacting a 2-aminoaryl aldehyde or ketone with a ketone bearing the 2-thienyl group, such as 1-(thiophen-2-yl)ethan-1-one.
Variations and improvements on the Friedländer synthesis are common. For instance, the intramolecular cyclization of acetanilides using reagents like phosphorus oxychloride in dimethylformamide (a process known as the Vilsmeier–Haack reaction) can yield 2-chloroquinoline-3-carbaldehydes, which are versatile intermediates. rsc.org
Another powerful intramolecular cyclization strategy involves the use of molecular iodine to mediate the electrophilic aromatic cyclization of primary allylamines. organic-chemistry.org This method provides a metal-free route to quinolines under mild conditions. The reaction is believed to proceed through iodine activation, electrophilic cyclization onto the aromatic ring, and subsequent oxidation to yield the aromatic quinoline system. organic-chemistry.org
Furthermore, intramolecular cyclization of enamines represents an effective route. For example, α-CF3-enamines can react with 2-nitrobenzaldehydes, and a subsequent reduction of the nitro group promotes an intramolecular cyclization to yield 2-CF3-3-arylquinolines. rsc.org Similarly, FeCl3 can catalyze the intramolecular cyclization of N-allyl phenyl enamine ketones to produce 3,4-disubstituted quinolines. ynu.edu.cn The intramolecular oxidative cyclization of N-(2-alkenylaryl) enamines, catalyzed by cuprous iodide, has also been shown to produce trifluoromethylated quinolines. mdpi.com
Multi-Component Reactions for Quinoline Scaffolds
Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single synthetic operation to form a complex product, incorporating most or all of the atoms of the starting materials. rsc.orgajol.info Several MCRs are employed for the synthesis of the quinoline scaffold.
The Doebner-von Miller reaction is a well-known MCR that synthesizes quinolines from anilines and α,β-unsaturated carbonyl compounds. wikipedia.orgsynarchive.com This reaction can be catalyzed by Brønsted or Lewis acids. wikipedia.org The α,β-unsaturated carbonyl compound can also be generated in situ from aldehydes or ketones, a variation known as the Beyer method. wikipedia.org This approach allows for the synthesis of diversely substituted quinolines.
The Combes quinoline synthesis utilizes the reaction of an aniline with a β-diketone under acidic conditions. wikipedia.orgslideshare.net The reaction proceeds through the formation of a Schiff base intermediate, which then undergoes an acid-catalyzed intramolecular cyclization and dehydration to yield a 2,4-substituted quinoline. wikipedia.orgminia.edu.eg
The Povarov reaction is a versatile MCR for synthesizing tetrahydroquinoline derivatives, which can often be oxidized to quinolines. It is a formal [4+2] cycloaddition involving an aniline, an aldehyde, and an activated alkene.
These MCRs offer significant advantages in terms of atom economy and procedural simplicity, making them attractive for building libraries of substituted quinolines for further investigation. rsc.org For instance, a three-component reaction of an aniline, an aromatic aldehyde, and an aryl ethylene, catalyzed by FeCl3, can produce 2,4-diaryl substituted quinolines via a [4+2] cycloaddition mechanism. ynu.edu.cn
Green Chemistry Approaches and Sustainable Synthesis
Modern synthetic chemistry places a strong emphasis on environmentally benign methods. For quinoline synthesis, this translates to the use of non-toxic catalysts, solvent-free reaction conditions, and energy-efficient processes. acs.org
Nanocatalysts are a key component of green chemistry due to their high surface-area-to-volume ratio, which often leads to enhanced catalytic activity, high yields, and milder reaction conditions. Copper and copper oxide (CuO) nanoparticles, in particular, have been extensively investigated as efficient, reusable, and inexpensive catalysts for quinoline synthesis. nih.gov
CuO nanoparticles have been successfully employed as a heterogeneous catalyst in the Friedländer quinoline synthesis. koreascience.kr The reaction between a 2-aminoaryl ketone and an active methylene (B1212753) compound proceeds efficiently under solvent-free conditions at 60°C, offering high yields. The catalyst can be easily recovered by simple filtration and reused multiple times without a significant loss of activity. koreascience.kr
In another application, nano-CuO catalyzes the synthesis of quinoline-2,3-dicarboxylates from 2-aminocarbonyl compounds and acetylenedicarboxylates. rsc.org This protocol is notable for being performed under ligand-free conditions in acetonitrile, with the catalyst being recyclable for up to four cycles. rsc.org Polyhydroquinoline derivatives have also been synthesized via a four-component reaction using CuO nanoparticles as the catalyst under solvent-free conditions. kashanu.ac.irtsijournals.com
The table below summarizes findings from studies using CuO nanoparticles for quinoline synthesis.
| Catalyst | Reaction Type | Substrates | Conditions | Yield | Source |
| CuO nanoparticles | Friedländer Synthesis | 2-aminobenzophenone, Ethyl acetoacetate | 5 mol % catalyst, Solvent-free, 60°C | Excellent | koreascience.kr |
| Nano CuO powder | Cyclocondensation | 2-aminocarbonyls, Acetylenedicarboxylates | Acetonitrile, 40°C, Ligand-free | Good (80-94%) | nih.govrsc.org |
| CuO nanoparticles | Hantzsch MCR | Aldehydes, Dimedone, Ethyl acetoacetate, Ammonium acetate | Solvent-free | High | kashanu.ac.ir |
This table is interactive. Click on the headers to sort the data.
Eliminating volatile and often toxic organic solvents is a primary goal of green chemistry. Solvent-free, or solid-state, reactions reduce waste, cost, and safety hazards. Many modern quinoline syntheses are designed to run under these conditions, often facilitated by microwave irradiation or the use of heterogeneous catalysts.
For example, the Friedländer synthesis of poly-substituted quinolines has been effectively carried out under solvent-free conditions using p-toluenesulfonic acid as a catalyst, with microwave irradiation significantly reducing reaction times compared to conventional heating. organic-chemistry.orgjk-sci.com Similarly, the synthesis of 2,4-disubstituted quinolines has been achieved using Hβ zeolite as a recyclable, heterogeneous catalyst under solvent-free conditions. rsc.org A three-component, one-pot procedure using an iron(III) chloride catalyst also allows for the synthesis of 2,4-diaryl substituted quinolines without a solvent. ynu.edu.cn
The use of water as a reaction solvent is another environmentally benign approach. The Friedländer reaction has been successfully performed in water using HCl as the catalyst to produce trisubstituted quinoline derivatives. rsc.org
Regioselective and Stereoselective Synthesis of this compound Derivatives
Controlling the precise placement of substituents on the quinoline ring (regioselectivity) is crucial for tailoring the properties of the final compound.
A palladium(II)-catalyzed reaction provides a novel strategy for the regioselective synthesis of 3,4-disubstituted quinolines from simple alkenes, proceeding with anti-Markovnikov selectivity. rsc.org For the synthesis of thieno-fused quinolines, such as thieno[2,3-b]quinolines, regioselective methods are paramount. One such method involves the thermal wikipedia.orgrsc.org sigmatropic rearrangement of 4-(prop-2-ynyloxy)quinolin-2(1H)-thiones. researchgate.net Another approach is the iodocyclization reaction of 3-alkynyl-2-(methylthio)quinolines, which regioselectively yields thieno[2,3-b]quinoline derivatives. rsc.org
Stereoselectivity, the control of the three-dimensional arrangement of atoms, is also a significant challenge in synthesis. While the core this compound is achiral, the introduction of chiral centers on the quinoline or thienyl ring, or on other substituents, necessitates stereoselective methods. For instance, a highly stereoselective synthesis of ortho-nitro-substituted α,β-diaryl-CF3-enones has been developed, which can then be cyclized to form 2-CF3-3-arylquinolines. rsc.org The development of catalyst systems that can induce asymmetry, such as those used in asymmetric transfer hydrogenation of quinolines, is an active area of research that could be applied to produce chiral derivatives. ynu.edu.cn
Electrophilic Aromatic Substitution Reactions on the Quinoline Core
The quinoline ring system in this compound is generally deactivated towards electrophilic aromatic substitution due to the electron-withdrawing nature of the nitrogen atom. However, reactions can be driven under forcing conditions. Substitution typically occurs on the benzene (B151609) ring portion of the quinoline core, favoring positions 5 and 8. orientjchem.org
Common electrophilic aromatic substitution reactions include:
Nitration: The introduction of a nitro group (–NO₂) onto the aromatic ring can be achieved using a mixture of nitric acid and sulfuric acid. minia.edu.eg The nitronium ion (NO₂⁺) acts as the electrophile. minia.edu.eg
Halogenation: The addition of a halogen, such as bromine or chlorine, generally requires a Lewis acid catalyst like iron(III) bromide. minia.edu.eg
Sulfonation: This reaction introduces a sulfonic acid group (–SO₃H) and is typically carried out with fuming sulfuric acid.
The precise regioselectivity of these reactions on the this compound core would be influenced by the directing effects of the thienyl substituent at the 3-position.
Nucleophilic Substitution Reactions and Their Scope
Nucleophilic substitution reactions on the quinoline ring are more facile, particularly at the 2- and 4-positions, especially when a good leaving group such as a halogen is present. orientjchem.orgquimicaorganica.org For this compound, derivatization to introduce a leaving group at these positions would be a prerequisite for such reactions.
Once a halo-substituted derivative, for example, 4-chloro-3-(2-thienyl)quinoline, is formed, it can readily react with various nucleophiles. This allows for the introduction of a wide range of functional groups.
Table 1: Examples of Nucleophilic Substitution Reactions on Derivatized 3-(2-Thienyl)quinolines
| Nucleophile | Product Functional Group |
| Amines (e.g., morpholine) | Aminoquinolines evitachem.com |
| Alcohols | Alkoxyquinolines |
| Thiols | Thioquinolines |
The mechanism for these reactions typically proceeds through an addition-elimination pathway, where the nucleophile attacks the electron-deficient carbon, forming a stable intermediate before the leaving group is expelled. quimicaorganica.org
Reactivity of the Thienyl Moiety and its Functionalization
The thiophene ring in this compound is an electron-rich aromatic system and is thus more susceptible to electrophilic attack than the quinoline core. This allows for selective functionalization of the thienyl moiety.
Key reactions involving the thienyl group include:
Electrophilic Aromatic Substitution: The electron-rich nature of the thiophene ring activates it for reactions like halogenation and nitration.
Lithiation: The thienyl group can be deprotonated using strong bases like n-butyllithium, creating a nucleophilic center that can react with various electrophiles. This is a powerful method for introducing a wide range of substituents onto the thiophene ring.
Cross-Coupling Reactions of Derivatized 3-(2-Thienyl)quinolines
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis and are highly applicable to derivatized 3-(2-Thienyl)quinolines. By introducing a halogen or a boronic acid/ester group onto either the quinoline or thiophene ring, a variety of carbon-carbon and carbon-heteroatom bonds can be formed.
Table 2: Common Cross-Coupling Reactions for Derivatized 3-(2-Thienyl)quinolines
| Reaction Name | Reactants | Catalyst System (Typical) | Bond Formed |
| Suzuki Coupling | Aryl/vinyl halide + Aryl/vinyl boronic acid | Pd(PPh₃)₄ | C-C |
| Heck Coupling | Aryl/vinyl halide + Alkene | Pd(OAc)₂ / PPh₃ | C-C |
| Sonogashira Coupling | Aryl/vinyl halide + Terminal alkyne | PdCl₂(PPh₃)₂ / CuI | C-C (alkyne) |
| Stille Coupling | Aryl/vinyl halide + Organostannane | Pd(PPh₃)₄ | C-C |
These reactions provide a modular approach to synthesizing a diverse library of this compound derivatives with tailored electronic and steric properties. researchgate.netresearchgate.netresearchgate.net
Ring-Opening and Rearrangement Reactions
While not extensively reported for this compound itself, related quinoline systems can undergo ring-opening and rearrangement reactions under specific conditions. rsc.orgrsc.orgacs.org For instance, photochemical conditions can lead to the ring-opening of certain fused quinoline systems. rsc.orgrsc.org
The Beckmann rearrangement is a classic organic reaction that converts an oxime to an amide, often catalyzed by acid. wikipedia.org This reaction has been applied to ketoximes of quinoline derivatives, leading to the formation of amides or, in some cases, cyclized products like oxazoloquinolines. researchgate.netiu.edu The reaction proceeds via the formation of a nitrilium ion intermediate. tcichemicals.com The specific outcome can be influenced by reaction conditions and the structure of the starting oxime. iu.edutcichemicals.com
Oxidation and Reduction Pathways
Both the quinoline and thiophene rings of this compound can undergo oxidation and reduction, although the conditions required and the products formed will differ.
Oxidation: The quinoline ring is relatively resistant to oxidation. orientjchem.org However, the thienyl sulfur can be oxidized to a sulfoxide (B87167) or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperoxybenzoic acid (mCPBA). Stronger oxidizing agents like potassium permanganate (B83412) can lead to the formation of carboxylic acids. smolecule.com N-oxidation of the quinoline nitrogen is also a possible transformation.
Reduction: The quinoline ring can be hydrogenated, typically using hydrogen gas with a palladium-on-carbon catalyst (H₂/Pd-C), to yield tetrahydroquinoline derivatives. This alters the electronic properties of the molecule. Asymmetric reduction of 3-substituted quinolines to chiral tetrahydroquinolines has been achieved using chiral Brønsted acids and a Hantzsch ester as the hydrogen source. liv.ac.uk The ketone group in derivatives like 1-[5-(3-quinolinyl)-2-thienyl]ethanone (B12821544) can be reduced to an alcohol using reagents such as sodium borohydride. smolecule.com
Acid-Base Properties and Salt Formation
The nitrogen atom in the quinoline ring of this compound imparts basic properties to the molecule. It can be protonated by acids to form salts, such as the hydrochloride salt. lshtm.ac.uk The basicity of the quinoline nitrogen can be influenced by substituents on the ring system. The specific pKa value of this compound would determine its degree of ionization at a given pH. This property is crucial for its solubility and biological interactions.
Diversification of Halide Derivatives for Further Coupling
The strategic introduction of halogen atoms onto the this compound scaffold serves as a critical step for subsequent structural diversification. These halide derivatives are valuable precursors for a variety of transition-metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. This approach allows for the systematic modification of the core structure to explore structure-activity relationships and develop novel materials and compounds with tailored properties.
The utility of halogenated quinolines and thiophenes as substrates in palladium-catalyzed cross-coupling reactions is well-documented. researchgate.netmdpi.com Methods such as Suzuki-Miyaura, Sonogashira, Stille, and Negishi couplings provide robust and versatile tools for extending the molecular framework. researchgate.netuni-muenchen.de The reactivity of the halide (I > Br > Cl) and the specific position of halogenation on either the quinoline or thiophene ring influence the choice of catalytic system and reaction conditions.
Synthesis of Halogenated Precursors
The generation of halo-derivatives of this compound can be achieved through various synthetic methods. For instance, poly-halogenated quinolines can be produced efficiently via one-pot, two-step procedures involving cyclocondensation followed by halogenation with reagents like phosphorus oxychloride (POCl₃). nih.gov The resulting chloro-substituted quinolines are versatile intermediates for further functionalization. nih.gov Similarly, palladium-catalyzed, site-selective halogenation can be employed on activated quinolone systems, demonstrating precise control over the position of the incoming halide. acs.org
Palladium-Catalyzed Cross-Coupling Reactions
The true value of these halide derivatives lies in their capacity to undergo coupling reactions. Palladium-catalyzed methods are paramount in this context, facilitating the linkage of the halo-3-(2-thienyl)quinoline core to a wide array of coupling partners. researchgate.net
The Suzuki-Miyaura coupling , which pairs an organoboron reagent (like a boronic acid or ester) with an organic halide, is a widely used method for forming C-C bonds. uni-rostock.deresearchgate.net Research has shown that poly-halogenated quinolines can be selectively arylated at different positions. For example, a dichlorinated quinoline derivative can be regioselectively coupled with 2-thienyl boronic acid at the C2-position, yielding the desired thienyl-substituted product in high yield. nih.gov This demonstrates the feasibility of introducing the thienyl group onto a pre-halogenated quinoline core or, conversely, coupling a halogenated this compound with various arylboronic acids.
The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between a vinyl or aryl halide and a terminal alkyne. scirp.org This reaction is instrumental in synthesizing alkynyl-substituted quinolines. Studies on 2-amino-3-bromopyridines, a related nitrogen-containing heterocycle, show efficient coupling with various terminal alkynes, including those bearing a thienyl group, under palladium-copper catalysis. scirp.org This methodology is directly applicable to bromo- or iodo-derivatives of this compound to introduce acetylenic linkers.
The Negishi coupling involves the reaction of an organozinc reagent with an organic halide, catalyzed by a nickel or palladium complex. uni-muenchen.dersc.org This method is known for its high functional group tolerance. The synthesis of thienyl-containing amino acids has been achieved using Negishi cross-coupling, highlighting the reaction's utility in linking thiophene moieties to other molecular frameworks. rsc.org Organozinc reagents derived from halogenated quinolines or thiophenes can serve as effective partners in these transformations. mdpi.com
Finally, the Stille coupling utilizes organostannanes as coupling partners. The thienyl group itself can participate in palladium-catalyzed Stille coupling reactions with organostannanes, enabling C-C bond formation at the thiophene ring.
The following tables summarize representative examples of these coupling strategies, based on analogous heterocyclic systems, which illustrate the potential for diversifying halide derivatives of this compound.
Table 1: Synthesis of Halogenated Quinolines for Coupling Reactions This table presents examples of halogenation reactions on quinoline cores, which are precursors for subsequent diversification.
| Starting Material | Reagents and Conditions | Product | Yield (%) | Reference |
| 2-Hydroxyquinoline Derivative | POCl₃, Diphenyl ether, 258 °C | 2,4-Dichloro-3-arylquinoline | 96 | nih.gov |
| Ethyl 4-oxo-1-(pyrimidin-2-yl)-1,4-dihydroquinoline-3-carboxylate | NBS, Pd(OAc)₂, MeCN, 80 °C | Ethyl 8-bromo-4-oxo-1-(pyrimidin-2-yl)-1,4-dihydroquinoline-3-carboxylate | 85 | acs.org |
| Ethyl 4-oxo-1-(pyrimidin-2-yl)-1,4-dihydroquinoline-3-carboxylate | NIS, Pd(OAc)₂, MeCN, 80 °C | Ethyl 8-iodo-4-oxo-1-(pyrimidin-2-yl)-1,4-dihydroquinoline-3-carboxylate | 81 | acs.org |
| Ethyl 6-bromo-4-oxo-1-(pyrimidin-2-yl)-1,4-dihydroquinoline-3-carboxylate | NIS, Pd(OAc)₂, MeCN, 80 °C | Ethyl 6-bromo-8-iodo-4-oxo-1-(pyrimidin-2-yl)-1,4-dihydroquinoline-3-carboxylate | 66 | acs.org |
Table 2: Diversification of Halide Derivatives via Suzuki-Miyaura Coupling This table showcases the diversification of halo-quinolines using various boronic acids.
| Halide Derivative | Coupling Partner | Catalyst System | Product | Yield (%) | Reference |
| 2,4-Dichloro-3-phenylquinoline | 2-Thienyl boronic acid | Pd(dppf)Cl₂, K₂CO₃, Dioxane/H₂O | 4-Chloro-3-phenyl-2-(2-thienyl)quinoline | 85 | nih.gov |
| 2,4-Dichloro-3-phenylquinoline | (4-Hydroxyphenyl)boronic acid | Pd(dppf)Cl₂, K₂CO₃, Dioxane/H₂O | 4-(4-Chloro-3-phenylquinolin-2-yl)phenol | 95 | nih.gov |
| 3-Bromo-4-iodochloroquinoline | (2-Aminophenyl)boronic acid | Pd(PPh₃)₄, Na₂CO₃, Toluene/EtOH/H₂O | 3-Bromo-4-(2-aminophenyl)quinoline | - | researchgate.net |
Table 3: Diversification of Halide Derivatives via Sonogashira Coupling This table illustrates the synthesis of alkynyl-substituted heterocycles from halide precursors.
| Halide Derivative | Coupling Partner | Catalyst System | Product | Yield (%) | Reference |
| 3-Bromo-2-aminopyridine | Phenylacetylene | Pd(CF₃COO)₂, PPh₃, CuI, Et₃N, DMF | 2-Amino-3-(phenylethynyl)pyridine | 96 | scirp.org |
| 3-Bromo-2-amino-4-methylpyridine | 2-Ethynylthiophene | Pd(CF₃COO)₂, PPh₃, CuI, Et₃N, DMF | 2-Amino-4-methyl-3-(thiophen-2-ylethynyl)pyridine | 89 | scirp.org |
| 3-Bromo-2-amino-5-methylpyridine | 3-Ethynylthiophene | Pd(CF₃COO)₂, PPh₃, CuI, Et₃N, DMF | 2-Amino-5-methyl-3-(thiophen-3-ylethynyl)pyridine | 85 | scirp.org |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Confirmation
NMR spectroscopy is the cornerstone for determining the molecular skeleton of this compound, confirming the precise arrangement of its hydrogen and carbon atoms.
The ¹H NMR spectrum of this compound provides information about the chemical environment of each proton. The aromatic region of the spectrum is particularly informative. The protons on the quinoline and thiophene rings typically resonate in the downfield region, generally between δ 7.0 and 9.0 ppm, due to the deshielding effects of the aromatic ring currents. ipb.ptuncw.edu
The expected signals for the protons of the quinoline ring system are influenced by the nitrogen heteroatom and the thienyl substituent. The H2 and H4 protons are typically the most downfield signals in the quinoline system, often appearing as sharp singlets or doublets. ipb.pt For instance, in the parent quinoline molecule, the H2 proton resonates at δ 8.81 ppm. ipb.pt The protons on the benzo-fused portion of the quinoline ring (H5, H6, H7, H8) appear as a more complex set of multiplets due to spin-spin coupling. ipb.pt
The protons of the 2-substituted thiophene ring are expected to appear as distinct doublets or doublets of doublets. The coupling constants between these protons are characteristic of the thiophene ring system. In related thienyl-substituted heterocyclic systems, these protons show clear and assignable signals in the aromatic region. rsc.org
Table 1: Expected ¹H NMR Chemical Shift Ranges for this compound This table is generated based on typical values for quinoline and thiophene derivatives.
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity |
| Quinoline H-2 | 8.9 - 9.1 | Singlet (s) |
| Quinoline H-4 | 8.2 - 8.4 | Singlet (s) |
| Quinoline H-5, H-8 | 7.8 - 8.1 | Doublet (d) or Multiplet (m) |
| Quinoline H-6, H-7 | 7.4 - 7.7 | Triplet (t) or Multiplet (m) |
| Thiophene H-3' | 7.2 - 7.4 | Doublet of doublets (dd) |
| Thiophene H-4' | 7.0 - 7.2 | Doublet of doublets (dd) |
| Thiophene H-5' | 7.5 - 7.7 | Doublet of doublets (dd) |
Note: Actual chemical shifts can vary depending on the solvent and concentration. uncw.edu
The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and provides insight into their electronic environment. For this compound, a total of 13 distinct signals are expected in the proton-decoupled spectrum, corresponding to the nine carbons of the quinoline ring and the four carbons of the thiophene ring. bhu.ac.in
The carbons of the quinoline ring typically resonate between δ 120 and 150 ppm. tsijournals.com The carbons directly bonded to the nitrogen (C2 and C8a) are found at the lower field end of this range. The carbon bearing the thiophene substituent (C3) is also significantly affected. The thiophene carbons, including the quaternary carbon attached to the quinoline ring, will also appear in the aromatic region. In related thieno[3,2-c]quinoline structures, aromatic carbons are observed from δ 121.0 to 147.7 ppm. mdpi.com
Table 2: Expected ¹³C NMR Chemical Shift Ranges for this compound This table is generated based on typical values for quinoline and thiophene derivatives.
| Carbon Assignment | Expected Chemical Shift (δ, ppm) |
| Quinoline C2, C4 | 148 - 152 |
| Quinoline C3, C8a, C4a | 135 - 145 |
| Quinoline C5, C6, C7, C8 | 125 - 130 |
| Thiophene C2' (ipso) | 140 - 144 |
| Thiophene C3', C4', C5' | 124 - 129 |
To unambiguously assign all proton and carbon signals, two-dimensional (2D) NMR experiments are employed.
COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-coupled, typically those on adjacent carbons. researchgate.net For this compound, COSY would show correlations between H5-H6, H6-H7, and H7-H8 on the quinoline ring, and between H3'-H4' and H4'-H5' on the thiophene ring.
HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton with the carbon atom to which it is directly attached. researchgate.net It allows for the direct assignment of carbon signals for all CH groups based on the already assigned proton spectrum.
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons (typically over 2-3 bonds). researchgate.net HMBC is crucial for identifying quaternary carbons and for connecting the quinoline and thiophene fragments. Key correlations would include the coupling from the quinoline's H-2 and H-4 protons to the thiophene-bearing C-3, and from the thiophene's H-3' proton to the quinoline's C-3 and C-4, confirming the point of attachment between the two ring systems.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is used to determine the molecular weight and to study the fragmentation pattern of the molecule upon ionization, which provides further structural confirmation. The molecular formula of this compound is C₁₃H₉NS, giving it a molecular weight of approximately 211.28 g/mol . nih.gov High-resolution mass spectrometry (HRMS) can confirm the elemental composition by providing a highly accurate mass measurement. rsc.org
Electron impact (EI) ionization typically produces a strong molecular ion peak (M⁺˙) at m/z = 211. The fragmentation pattern is characteristic of the quinoline and thiophene rings. A common fragmentation pathway for quinolines is the loss of hydrogen cyanide (HCN, 27 Da) from the heterocyclic ring. mcmaster.ca The thiophene ring may fragment through various pathways, including the loss of a sulfanyl (B85325) radical (SH) or rearrangement. arkat-usa.org
Table 3: Predicted Mass Spectrometry Data for this compound
| m/z Value | Interpretation |
| 211 | Molecular Ion [M]⁺˙ |
| 184 | [M - HCN]⁺˙ (Loss of hydrogen cyanide from quinoline) |
| 178 | [M - SH]⁺ (Loss of sulfanyl radical from thiophene) |
| 166 | Further fragmentation |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups and types of bonds present in a molecule by measuring the absorption of infrared radiation. uc.edu The spectrum of this compound is dominated by absorptions characteristic of its aromatic nature.
Key absorptions include:
Aromatic C-H stretching: Typically observed as a group of weak to medium bands above 3000 cm⁻¹, often in the 3100-3050 cm⁻¹ region. uc.eduarabjchem.org
Aromatic C=C and C=N ring stretching: These appear as a series of medium to strong, sharp bands in the 1650-1450 cm⁻¹ region. The spectrum of quinoline itself shows characteristic peaks in this area. astrochem.orgresearchgate.net
C-H out-of-plane bending: Strong absorptions in the 900-690 cm⁻¹ region are highly characteristic of the substitution pattern on the aromatic rings. uc.edu
C-S stretching: Vibrations involving the carbon-sulfur bond of the thiophene ring are typically weak and appear in the fingerprint region.
Table 4: Characteristic IR Absorption Frequencies for this compound This table is generated based on typical values for aromatic and heterocyclic compounds. uc.edu
| Frequency Range (cm⁻¹) | Bond Vibration | Intensity |
| 3100 - 3050 | Aromatic C-H Stretch | Medium |
| 1620 - 1580 | Aromatic C=C and C=N Ring Stretch | Strong |
| 1510 - 1450 | Aromatic C=C Ring Stretch | Medium |
| 900 - 690 | Aromatic C-H Out-of-Plane Bend | Strong |
X-ray Crystallography for Solid-State Structural Determination
While spectroscopic methods determine the connectivity of a molecule, single-crystal X-ray crystallography provides the definitive, three-dimensional structure in the solid state, including precise bond lengths, bond angles, and intermolecular interactions.
No crystal structure for this compound itself is publicly available. However, analysis of a closely related, more complex molecule, 6-Chloro-2-methyl-4-phenyl-3-[1-phenyl-5-(2-thienyl)-4,5-dihydro-1H-pyrazol-3-yl]quinoline, provides insight into the expected solid-state characteristics. nih.gov In this structure, the quinoline and thiophene rings are essentially planar. The packing in the crystal is stabilized by weak intermolecular forces, such as C-H···N hydrogen bonds and, notably, π–π stacking interactions between the aromatic rings. nih.gov The distance between the centroids of interacting rings in this related structure was found to be 3.7022 Å. nih.gov It is highly probable that this compound would also exhibit significant π–π stacking in its crystal lattice due to its extended, planar aromatic system.
Table 5: Crystal Data for a Structurally Related Compound Containing Quinoline and Thiophene Moieties Data for C₂₉H₂₂ClN₃S. nih.gov
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 14.0395 (4) |
| b (Å) | 9.4199 (3) |
| c (Å) | 19.3020 (6) |
| β (°) | 114.696 (2) |
| Volume (ų) | 2319.22 (12) |
| Z | 4 |
Computational Analysis of this compound Remains an Unexplored Frontier in Theoretical Chemistry
Despite the growing interest in the theoretical investigation of quinoline derivatives for various applications, a comprehensive computational study focusing specifically on the chemical compound this compound appears to be absent from the current scientific literature. Extensive searches for dedicated research on its ground and excited state properties through Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT) have not yielded specific results for this particular molecule.
While computational chemistry is a powerful tool for elucidating the electronic and structural characteristics of organic molecules, it seems that this compound has not yet been the subject of detailed theoretical investigation. Consequently, specific data regarding its optimized molecular geometry, vibrational frequencies, frontier molecular orbitals, electron density distribution, and predicted absorption and emission spectra are not available in published studies.
Computational studies on other quinoline derivatives are prevalent. These investigations often employ DFT with functionals like B3LYP to explore ground state properties. Methodologies typically involve:
Molecular Geometry Optimization: Determining the most stable three-dimensional arrangement of atoms.
Vibrational Frequency Analysis: Calculating the vibrational modes to confirm the optimized structure as a true energy minimum and to correlate with experimental infrared and Raman spectra.
Frontier Molecular Orbital (FMO) Analysis: Examining the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) to understand the molecule's electronic properties, reactivity, and the HOMO-LUMO energy gap, which is crucial for assessing its kinetic stability and electronic transitions.
Electron Density and Electrostatic Potential (ESP) Mapping: Visualizing the electron distribution to identify electrophilic and nucleophilic sites, which provides insights into intermolecular interactions and chemical reactivity.
For investigating the properties of molecules in their electronically excited states, TD-DFT is the standard method. This approach is instrumental in:
Predicting Absorption and Emission Spectra: Calculating the electronic transitions to forecast the ultraviolet-visible (UV-Vis) absorption and fluorescence spectra, which are fundamental to understanding the photophysical behavior of a compound.
Although these computational techniques are well-established and have been applied to a wide array of quinoline-based compounds, the specific application to this compound is not documented in the reviewed scientific literature. Therefore, a detailed, data-driven article on the computational chemistry and theoretical investigations of this compound cannot be generated at this time. The field awaits dedicated research to uncover the specific theoretical and computational characteristics of this compound.
Historical Development of Quinoline and Thiophene Chemistry Relevant to the Compound
The chemistry of quinoline (B57606) and thiophene (B33073) has a rich history, with several foundational synthetic methods still in use today. The first isolation of quinoline from coal tar was reported by Friedlieb Ferdinand Runge in 1834. iipseries.orgnih.govrsc.org Landmark syntheses of the quinoline core include the Skraup synthesis (1880), which involves the reaction of aniline (B41778) with glycerol, sulfuric acid, and an oxidizing agent, and the Doebner-von Miller reaction, which uses α,β-unsaturated carbonyl compounds and anilines. iipseries.orgnih.gov The Friedländer synthesis, a condensation reaction between a 2-aminoaryl aldehyde or ketone and a compound containing a reactive methylene (B1212753) group, is another classic and versatile method for quinoline synthesis. orientjchem.org
The discovery of thiophene is credited to Victor Meyer in 1882, who isolated it from coal tar benzene (B151609). Early synthetic methods for the thiophene ring include the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds with a sulfurizing agent. The Gewald reaction is another important method for synthesizing substituted thiophenes. These classical methods laid the groundwork for the synthesis of a vast number of quinoline and thiophene derivatives, and their principles are often adapted in modern synthetic strategies.
Current Research Trends in the Synthesis and Reactivity of Arylquinolines
Modern synthetic chemistry has seen a shift towards more efficient and versatile methods for the construction of complex molecules like arylquinolines. While classical methods are still relevant, contemporary research heavily relies on transition-metal-catalyzed cross-coupling reactions. These reactions, such as the Suzuki, Heck, and Sonogashira couplings, allow for the direct and selective formation of carbon-carbon bonds between the quinoline (B57606) core and various aryl partners. For instance, a pre-functionalized quinoline (e.g., a haloquinoline) can be coupled with an arylboronic acid (Suzuki reaction) to yield the desired arylquinoline. researchgate.net
Recent advancements also focus on the development of multicomponent reactions (MCRs), which allow for the synthesis of complex quinoline derivatives in a single step from three or more starting materials. rsc.org These methods are highly atom-economical and offer a rapid route to diverse molecular scaffolds. The Povarov reaction is a notable example of an MCR used to synthesize tetrahydroquinolines, which can then be oxidized to quinolines. rsc.org
Computational Chemistry and Theoretical Investigations of 3 2 Thienyl Quinoline
Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties
Elucidation of Photophysical Properties and Structure-Property Relationships
The photophysical properties of quinoline (B57606) derivatives are of significant interest for applications in materials science, such as in organic light-emitting diodes (OLEDs). Computational methods, particularly Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), are standard tools for predicting these properties. rsc.org These calculations can determine the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which are fundamental to understanding electronic transitions.
For molecules like 3-(2-Thienyl)quinoline, the interaction between the quinoline and thienyl moieties would be expected to govern its light-absorbing and emitting characteristics. Theoretical calculations for similar conjugated systems help elucidate structure-property relationships. For instance, studies on various quinoline derivatives show that absorption bands in the UV-Vis spectrum can be assigned to π→π* and n→π* transitions. scielo.br The position and intensity of these bands are highly sensitive to the nature and position of substituents. The introduction of a thienyl group at the 3-position of the quinoline ring would likely influence the intramolecular charge transfer (ICT) character of the molecule, which in turn affects properties like the Stokes shift and fluorescence quantum yield. nih.gov Computational models can predict these absorption (λmax) and emission (λem) wavelengths, providing a theoretical foundation for experimental work. rsc.org
Molecular Dynamics Simulations for Dynamic Behavior
Molecular dynamics (MD) simulations are a computational method used to analyze the physical movements of atoms and molecules over time. This technique is invaluable for understanding the dynamic behavior of a molecule in various environments, such as in solution or interacting with a biological target like a protein. For quinoline-based compounds designed as potential therapeutic agents, MD simulations are frequently used to assess the stability of the ligand-protein complex. nih.govmdpi.com
In a typical MD simulation study, a quinoline derivative is "docked" into the active site of a target protein, and its behavior is simulated for a duration ranging from nanoseconds to microseconds. nih.govresearchgate.net Key metrics such as the root-mean-square deviation (RMSD) are calculated to evaluate the stability of the compound within the binding pocket. A stable RMSD value over the simulation time suggests a stable binding mode. mdpi.com Although no specific MD studies for this compound were identified, this methodology would be essential to explore its potential as a bioactive agent by revealing its conformational flexibility and the key interactions (e.g., hydrogen bonds, hydrophobic interactions) it forms with a receptor.
Quantum Chemical Descriptors and Reactivity Indices
Quantum chemical descriptors are numerical values derived from the electronic structure of a molecule that help predict its reactivity and stability. These are commonly calculated using DFT methods. nih.govarabjchem.org The energies of the HOMO and LUMO are used to calculate several global reactivity descriptors. uantwerpen.be A small HOMO-LUMO energy gap generally implies higher chemical reactivity. mdpi.com
For a molecule like this compound, these descriptors provide a quantitative measure of its electronic characteristics. While specific calculated values for this compound are not available, the table below illustrates the typical quantum chemical descriptors that would be investigated and what they represent.
Interactive Table: Representative Quantum Chemical Descriptors Note: The values below are illustrative examples for a generic quinoline derivative and not specific data for this compound.
| Descriptor | Symbol | Formula | Significance | Example Value |
| HOMO Energy | EHOMO | - | Electron-donating ability | -6.2 eV |
| LUMO Energy | ELUMO | - | Electron-accepting ability | -1.8 eV |
| Energy Gap | ΔE | ELUMO - EHOMO | Chemical reactivity, stability | 4.4 eV |
| Ionization Potential | IP | -EHOMO | Energy to remove an electron | 6.2 eV |
| Electron Affinity | EA | -ELUMO | Energy released when gaining an electron | 1.8 eV |
| Chemical Hardness | η | (IP - EA) / 2 | Resistance to change in electron distribution | 2.2 eV |
| Electronegativity | χ | (IP + EA) / 2 | Power to attract electrons | 4.0 eV |
| Electrophilicity Index | ω | χ² / (2η) | Propensity to accept electrons | 3.64 eV |
In Silico Modeling for Chemical Property Prediction
In silico modeling encompasses a range of computational methods used to predict the physicochemical and pharmacokinetic properties of a molecule, often before it is synthesized. A crucial part of this is the prediction of ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties, which helps assess a compound's potential as a drug candidate. nih.govnih.gov
For novel quinoline derivatives, in silico tools are routinely used to predict properties like oral bioavailability, water solubility, and potential toxicity. researchgate.netrsc.org For instance, drug-likeness is often evaluated based on criteria such as Lipinski's Rule of Five. These computational screens are vital for prioritizing compounds for synthesis and experimental testing, thereby saving time and resources. researchgate.net While a specific ADMET profile for this compound has not been published, the table below shows the type of data that such an analysis would provide.
Interactive Table: Predicted ADMET Properties Note: The data presented is a representative example for a hypothetical quinoline derivative and is not the actual predicted data for this compound.
| Property | Predicted Value/Classification | Importance |
| Molecular Weight | < 500 g/mol | Drug-likeness (Lipinski's Rule) |
| LogP (Lipophilicity) | < 5 | Drug-likeness (Lipinski's Rule) |
| Hydrogen Bond Donors | < 5 | Drug-likeness (Lipinski's Rule) |
| Hydrogen Bond Acceptors | < 10 | Drug-likeness (Lipinski's Rule) |
| Aqueous Solubility | Moderately Soluble | Affects absorption and distribution |
| Blood-Brain Barrier Permeant | No | Predicts CNS side effects |
| CYP450 2D6 Inhibitor | Yes | Potential for drug-drug interactions |
| Human Intestinal Absorption | High | Predicts oral bioavailability |
| AMES Toxicity | Non-mutagenic | Predicts carcinogenic potential |
Structure Activity Relationship Sar and Structural Diversification in 3 2 Thienyl Quinoline Derivatives
Impact of Substituent Position on the Quinoline (B57606) Ring on Chemical Behavior
The chemical behavior of 3-(2-thienyl)quinoline is significantly influenced by the nature and position of substituents on the quinoline ring. The nitrogen atom in the quinoline moiety imparts a degree of electron deficiency to the heterocyclic ring, affecting its reactivity towards electrophilic and nucleophilic reagents. The placement of additional functional groups can either enhance or mitigate these inherent electronic effects.
Electron-withdrawing groups (EWGs), such as nitro (-NO₂) or cyano (-CN) groups, generally decrease the electron density of the quinoline ring system. When placed at positions 5, 6, 7, or 8, they can make the ring more susceptible to nucleophilic aromatic substitution, particularly at the 2- and 4-positions. Conversely, electron-donating groups (EDGs) like methoxy (B1213986) (-OCH₃) or amino (-NH₂) groups increase the electron density, enhancing the ring's reactivity towards electrophilic substitution.
| Substituent Position | Type of Group | Expected Impact on Chemical Behavior |
| C-2 | EWG | Increases susceptibility to nucleophilic attack. |
| EDG | May facilitate electrophilic attack on the carbocyclic part of the ring. | |
| C-4 | EWG | Strong electronic pull, potential for nucleophilic substitution. |
| EDG | Increases basicity of the quinoline nitrogen; steric hindrance. | |
| C-6 | EWG | Reduces electron density across the entire ring system. |
| EDG | Increases electron density, promoting electrophilic substitution. | |
| C-8 | EWG/EDG | Can influence reactivity through electronic effects and by potentially chelating with the quinoline nitrogen. |
Influence of Modifications on the Thienyl Moiety
Modifications to the thienyl moiety offer another avenue for tuning the properties of the parent compound. The thiophene (B33073) ring is inherently electron-rich and susceptible to electrophilic substitution, primarily at the 5-position (adjacent to the sulfur atom and distal to the quinoline linkage).
Introducing EWGs onto the thienyl ring can decrease its electron-donating character, thereby altering the electronic communication between the two heterocyclic systems. This can impact properties such as fluorescence and the molecule's ability to coordinate with metal ions. For example, functionalization of the thiophene ring has been shown to tune the emission wavelengths in related thienyl-quinoxaline systems.
Conversely, adding EDGs to the thiophene ring enhances its electron-rich nature, which can influence the molecule's reactivity in processes like oxidative coupling or polymerization. The steric bulk of substituents on the thienyl ring also plays a role, potentially restricting rotation around the C-C bond connecting the two rings and locking the molecule into a more planar or non-planar conformation.
Rational Design Principles for Tunable Chemical Scaffolds
The rational design of this compound derivatives hinges on establishing a clear link between structural modifications and desired chemical properties. This process often involves a modular approach where different domains of the molecule are engineered to achieve specific outcomes. For the this compound scaffold, key design principles include:
Controlling Steric Interactions: Introducing bulky substituents can enforce specific conformations, influence reaction selectivity, and control intermolecular interactions in the solid state.
Introducing Reactive Handles: Incorporating functional groups like halogens, boronic esters, or alkynes provides sites for subsequent chemical transformations. This allows the this compound core to be used as a building block for more complex molecular architectures through cross-coupling reactions.
This rational design strategy transforms the this compound core into a highly tunable scaffold, suitable for creating molecules for various chemical applications.
Combinatorial Library Synthesis and High-Throughput Screening of Analogues
To explore the chemical space around the this compound core efficiently, combinatorial chemistry and high-throughput screening (HTS) methodologies can be employed. Combinatorial synthesis allows for the rapid generation of a large library of structurally related analogues by systematically combining a set of diverse building blocks.
For example, a library of this compound derivatives could be synthesized using a modified Friedländer annulation, reacting a set of substituted 2-aminobenzophenones with a variety of substituted 2-thienylacetonitriles. By varying the substituents on both starting materials, a matrix of products with diverse functionalization on both the quinoline and thienyl rings can be produced.
Once the library is synthesized, HTS techniques can be used to rapidly evaluate the chemical properties of each compound. For example, if the goal is to identify novel catalysts, the library could be screened for activity in a specific chemical transformation using automated, miniaturized reaction setups and analytical techniques like mass spectrometry or fluorescence-based assays. This approach accelerates the discovery of new derivatives with desired chemical behaviors without the need for laborious one-by-one synthesis and testing.
Stereochemical Considerations in the Design and Reactivity of Derivatives
While the parent this compound molecule is achiral, the introduction of certain substituents can give rise to stereoisomers, adding another layer of complexity and opportunity in derivative design. Stereochemistry can arise from:
Chiral Substituents: Attaching a chiral group to either the quinoline or thienyl ring will result in diastereomers.
Creation of a Stereocenter: Certain derivatization reactions can create a new chiral center, for example, the reduction of a ketone substituent to a chiral alcohol.
Atropisomerism: If bulky substituents are placed at positions flanking the bond connecting the quinoline and thienyl rings (e.g., the 4-position of the quinoline and the 3-position of the thiophene), rotation around this bond may be restricted. If the substitution pattern is appropriate, this can lead to stable, non-interconverting rotational isomers (atropisomers) that are enantiomeric.
The stereochemistry of a derivative can have a profound impact on its chemical reactivity, particularly in asymmetric catalysis or when interacting with other chiral molecules. Different enantiomers or diastereomers may exhibit different reaction rates or selectivities due to distinct three-dimensional arrangements of their atoms, which can lead to different transition state energies.
Correlation of Structural Features with Chemical Reactivity Profiles
The chemical reactivity of this compound derivatives can be directly correlated with their specific structural features. By systematically analyzing how modifications affect reactivity, a predictive model for designing new compounds can be established.
For example, the susceptibility of the quinoline ring to electrophilic aromatic substitution is highly dependent on the electronic nature of its substituents. A Hammett plot analysis, correlating reaction rates with substituent constants (σ), could quantify these relationships.
The table below summarizes some expected correlations based on general principles of physical organic chemistry.
| Structural Feature | Position | Expected Effect on Reactivity Profile |
| Nitro Group (-NO₂) (EWG) | Quinoline C-6 | Deactivates the entire scaffold towards electrophilic attack; activates C-2/C-4 for nucleophilic attack. |
| Methoxy Group (-OCH₃) (EDG) | Quinoline C-6 | Activates the quinoline ring for electrophilic substitution, particularly at C-5 and C-7. |
| Bromine (-Br) | Thiophene C-5 | Provides a handle for Pd-catalyzed cross-coupling reactions (e.g., Suzuki, Heck), enabling further diversification. |
| Formyl Group (-CHO) | Quinoline C-4 | Can undergo condensation reactions; deactivates the ring towards electrophilic attack. |
| Bulky Group (e.g., -tBu) | Quinoline C-4 | Creates steric hindrance that may slow down reactions at the N1 atom and C3-position; may induce atropisomerism. |
Development of Novel Derivatization Strategies
The synthesis of new this compound derivatives relies on the development of robust and versatile derivatization strategies. While classical methods like the Friedländer synthesis provide access to the core structure, modern synthetic methodologies are crucial for introducing functional diversity.
Novel strategies that have been applied to quinoline and thiophene systems include:
Palladium-Catalyzed Cross-Coupling Reactions: Halogenated this compound precursors are highly valuable intermediates. Reactions like the Suzuki, Heck, Sonogashira, and Buchwald-Hartwig amination can be used to form new carbon-carbon and carbon-heteroatom bonds at specific positions on either ring, allowing for the attachment of a vast range of other molecular fragments.
C-H Activation: Direct functionalization of C-H bonds is an increasingly important strategy that avoids the need for pre-functionalized starting materials. Methodologies could be developed to selectively activate C-H bonds on either the quinoline or thienyl ring for direct arylation, alkylation, or other transformations.
Cyclization Reactions: Using functional groups on both the quinoline and thienyl rings, intramolecular cyclization reactions can be designed to build more complex, rigid, fused polycyclic systems. For instance, a Thorpe-Ziegler cyclization was used to create thieno[2,3-b]benzo[h]quinolines from a related scaffold.
Multicomponent Reactions: Designing one-pot reactions where three or more starting materials combine to form a complex this compound derivative can be a highly efficient strategy for building molecular libraries.
These advanced synthetic methods are essential for expanding the accessible chemical space of this compound derivatives and for creating novel structures with unique chemical properties.
Advanced Applications in Chemical Research and Materials Science for 3 2 Thienyl Quinoline and Its Analogues
Development of Novel Organic Ligands in Coordination Chemistry
The nitrogen atom in the quinoline (B57606) ring and the sulfur atom in the thiophene (B33073) ring of 3-(2-thienyl)quinoline and its derivatives serve as excellent coordination sites for a variety of metal ions. This has led to their extensive investigation as novel organic ligands in coordination chemistry. The resulting metal complexes exhibit a diverse range of geometries and electronic properties, largely influenced by the steric and electronic effects of the ligands. researchgate.net
The synthesis of these ligands often involves well-established cross-coupling reactions, such as the Suzuki-Miyaura and Stille coupling reactions, which allow for the facile introduction of various functional groups onto both the quinoline and thiophene rings. This synthetic versatility enables the fine-tuning of the ligand's properties to achieve desired coordination behavior and complex stability. For instance, quinoline-appended Sb(III) ligands have been synthesized and used to form complexes with various transition metals. acs.org The design of these ligands can be tailored to control the coordination number and geometry around the metal center, leading to the formation of discrete dimeric species or higher-dimensionality networks through intermolecular interactions like π-π stacking. rsc.org
The coordination of this compound analogues to metal centers can significantly alter their photophysical and electrochemical properties, opening up avenues for applications in catalysis, sensing, and molecular magnetism. The interplay between the ligand's inherent electronic properties and the nature of the metal ion is a key area of research in the development of new functional coordination compounds.
| Ligand Type | Metal Ions | Potential Applications |
| Quinoline-based Sb(III) ligands | Transition metals | Catalysis, materials science |
| Functionalized quinoline ligands | Silver(I) | Supramolecular chemistry |
| Quinoline-ferrocenyl derivatives | Gallium(III), Vanadium(IV/V) | Medicinal chemistry |
Synthesis of Fluorescent Probes and Dyes
The inherent fluorescence of the quinoline scaffold, coupled with the electronic effects of the thiophene substituent, makes this compound and its derivatives promising candidates for the development of fluorescent probes and dyes. nih.govresearchgate.net
Researchers have successfully designed and synthesized highly tunable quinoline-based fluorescent scaffolds that can be readily modified to create libraries of fluorescent molecules. nih.govnih.govmorressier.com These scaffolds often feature strategic positions for functionalization, allowing for the rational design of probes with predictable photophysical properties. nih.govnih.govmorressier.com For example, a modular quinoline-based probe has been developed with three key domains that can be independently engineered to control compound polarization, tune photophysical properties, and introduce structural diversity. nih.gov This approach has led to the creation of fluorescent probes for live-cell imaging, capable of responding to changes in the intracellular environment, such as pH. nih.govnih.govmorressier.com
The synthesis of these scaffolds often employs regioselective palladium-catalyzed cross-coupling reactions, enabling the combinatorial development of a wide array of structurally diverse quinoline-based fluorophores. nih.govnih.govmorressier.com This synthetic accessibility is crucial for the high-throughput screening and discovery of novel dyes with specific properties. The resulting quinoline-based dyes have shown sensitivity to solvent polarity and have been utilized to sense their local environment. nih.gov
| Scaffold Design Strategy | Key Features | Applications |
| Modular with three functional domains | Tunable polarization, photophysical properties, and structural diversity | Live-cell imaging, pH sensing |
| Regioselective functionalization | Combinatorial library synthesis | High-throughput screening for novel dyes |
| Environment-sensitive fluorophores | Fluorogenic and sensitive to pH and polarity changes | Sensing physicochemical changes in microenvironments |
There is a growing interest in developing organic dyes that absorb and emit light in the near-infrared (NIR) region of the electromagnetic spectrum for applications in biological imaging and materials science. The extended π-conjugated system of this compound analogues can be strategically modified to shift their absorption and emission profiles towards the NIR region.
By introducing strong electron-donating and electron-accepting groups at appropriate positions on the quinoline and thiophene rings, the intramolecular charge transfer (ICT) character of the molecule can be enhanced, leading to a red-shift in the absorption spectrum. For instance, thiophene-functionalized isoindigo dyes bearing electron-donating amino groups have been shown to exhibit strong absorption reaching the NIR region. rsc.org Similarly, the synthesis of a near-infrared quinoline-fluoroborodipyrrole dye has been reported for lysosomal fluorescence imaging. rawdatalibrary.net The design of D–π–A (donor-π-acceptor) structural thiophene-based pyridine (B92270) chromophores has also led to materials with large two-photon absorption cross-sections in the near-infrared region, making them suitable for bio-imaging applications. rsc.org
Applications in Advanced Functional Materials
The unique optoelectronic properties of this compound and its analogues make them valuable components in a variety of advanced functional materials. nih.gov
The combination of an electron-donating thiophene unit and an electron-accepting quinoline unit imparts a donor-acceptor (D-A) character to the molecular structure of this compound derivatives. This D-A architecture is highly desirable for applications in organic electronics.
Organic Solar Cells (OSCs): Quinoline derivatives have emerged as promising materials for third-generation photovoltaics. nih.gov Their ability to be used in both polymer solar cells and dye-sensitized solar cells (DSSCs) highlights their versatility. nih.gov The performance of these cells can be tuned by modifying the chemical structure of the quinoline derivatives to optimize their absorption spectra and energy levels. nih.gov For example, quinoxaline-based thiophene copolymers have been synthesized and utilized as photoactive layers in organic photovoltaic cells. researchgate.net
Organic Light-Emitting Diodes (OLEDs): Quinoline derivatives are well-suited for use as emitting materials in OLEDs due to their high fluorescence quantum yields and tunable emission colors. oled-intermediates.comrsc.org They can be employed as efficient luminescent materials, particularly for green and blue emission. oled-intermediates.com The excellent electron transport properties of quinoline derivatives also make them suitable for use in the charge transport layers of OLEDs, contributing to improved device performance. oled-intermediates.com Thieno[3,4-b]thiophene-based small molecules have also been explored as optoelectronic materials with applications in OLEDs. acs.org
Organic Transistors: The ordered molecular packing and good charge transport properties of some quinoline derivatives make them potential candidates for the active layer in organic field-effect transistors (OFETs). nih.gov The ability to modify the molecular structure allows for the tuning of their charge carrier mobility.
| Application | Key Properties of this compound Analogues | Example Materials |
| Organic Solar Cells (OSCs) | Broad absorption spectra, suitable energy levels, good charge transport | Quinoxaline-based thiophene copolymers |
| Organic Light-Emitting Diodes (OLEDs) | High fluorescence quantum yield, tunable emission color, good electron transport | Quinoline-based TADF emitters |
| Organic Transistors (OFETs) | Ordered molecular packing, good charge carrier mobility | - |
The incorporation of the this compound moiety into polymer backbones has led to the development of novel conjugated polymers with interesting electronic and optical properties. These polymers can be synthesized through various polymerization techniques, including chemical oxidative coupling and electropolymerization. proquest.comnih.gov
Thiophene- and pyridine-substituted quinoline-based molecules have been designed as electropolymerizable monomers to create donor-acceptor type conjugated polymers. proquest.com The resulting polymers have shown potential for applications in energy storage, with the thiophene group acting as the electron donor and the quinoline as the acceptor. proquest.com The electropolymerization process allows for the direct formation of these D-A polymers on conductive substrates. proquest.com
Furthermore, thiophene-bearing 2-oxazolines and 2-oxazines have been synthesized and polymerized to form thermally stable precursor polymers. nih.gov These polymers can be further processed and potentially converted into conductive polymer systems, opening up new possibilities for the fabrication of functional and stimuli-responsive biomaterials. nih.gov The synthesis of a series of new quinoxaline-based thiophene copolymers has also been reported, demonstrating the versatility of incorporating quinoline-like structures into conjugated polymer backbones for applications in organic solar cells. researchgate.net
Utilization as Building Blocks for Complex Polyheterocyclic Architectures
The rigid, planar structure and the presence of multiple reaction sites on the this compound scaffold make it an exceptionally versatile building block for the synthesis of complex polyheterocyclic architectures. researchgate.netresearchgate.net Organic chemists utilize this compound and its analogues as foundational synthons for constructing larger, more intricate molecular frameworks with potential applications in materials science and medicinal chemistry. The fusion of the electron-rich thiophene ring with the quinoline core imparts unique electronic and photophysical properties that can be further modulated through subsequent chemical transformations. researchgate.net
One prominent application of thienylquinoline derivatives is in the synthesis of fused-ring systems. For instance, derivatives of 4-(2′-thienyl)-benzo[h]quinoline have been employed as starting materials to construct novel benzopyrimidothienoquinoline systems. sci-hub.se This is achieved through a series of reactions, including Thorpe-Ziegler cyclization of appropriately functionalized precursors to yield 3-aminothieno[2,3-b]benzo[h]quinolines. sci-hub.se These resulting polyheterocyclic compounds can then undergo further reactions, such as condensation with triethyl orthoformate, to generate even more complex structures like benzopyrimidothienoquinolines. sci-hub.se The strategic functionalization of the initial thienylquinoline core allows for a modular approach to building these elaborate systems.
The reactivity of the thienyl and quinoline rings, as well as any appended functional groups, provides multiple avenues for annulation and cyclization reactions. These reactions can lead to the formation of tetracyclic and even more complex polycyclic systems. researchgate.net The inherent aromaticity and planarity of the thienylquinoline moiety are often extended in these larger architectures, which is a desirable feature for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). The ability to systematically build upon the this compound framework allows for the fine-tuning of molecular properties like HOMO-LUMO energy gaps, which are critical for the performance of such electronic devices. x-mol.net
Below is a table summarizing examples of complex polyheterocyclic architectures derived from thienylquinoline building blocks:
| Starting Material Analogue | Reaction Type | Resulting Polyheterocyclic Architecture |
| 4-(2′-thienyl)-benzo[h]quinoline derivative | Thorpe-Ziegler Cyclization | 3-Aminothieno[2,3-b]benzo[h]quinoline |
| 3-Aminothieno[2,3-b]benzo[h]quinoline | Condensation | Benzopyrimidothienoquinoline |
Catalysis Research, including Organocatalysis and Metal-Catalyzed Systems
The quinoline moiety, a core component of this compound, is a well-established ligand and structural motif in various catalytic systems. Its nitrogen atom can coordinate with metal centers, and the aromatic system can be tailored to influence the electronic and steric environment of a catalyst. Consequently, this compound and its analogues are of significant interest in both metal-catalyzed and organocatalytic research.
In the realm of metal-catalyzed systems, quinoline derivatives have demonstrated efficacy in a range of transformations. For example, copper-quinoline complexes have been shown to catalyze oxidation reactions, such as the oxidation of catechol to o-quinone. mdpi.com The catalytic activity in these systems is dependent on the structure of the quinoline ligand and the nature of the copper salt used, indicating that the electronic properties of the quinoline ring, which would be influenced by the thienyl substituent in this compound, are crucial for catalytic performance. mdpi.com Furthermore, nickel-incorporated covalent organic frameworks (COFs) featuring pyridyl-quinoline linkages have been developed as robust heterogeneous metallaphotocatalysts for a variety of cross-coupling reactions. nih.gov These systems highlight the potential of integrating thienylquinoline units into solid-state catalysts for enhanced stability and recyclability. nih.gov
The field of organocatalysis has also seen the application of quinoline-based structures. Thiourea-based organocatalysts have been successfully employed for the transfer hydrogenation of 2-substituted quinolines using Hantzsch ester as the hydrogen source. researchgate.net This metal-free approach efficiently reduces the quinoline ring to afford 1,2,3,4-tetrahydroquinolines, which are important structural motifs in many biologically active compounds. researchgate.net The electronic nature of the substituent at the 2-position of the quinoline can influence the efficiency of this reduction. The presence of the thienyl group in this compound could similarly modulate the reactivity of the quinoline core in such organocatalytic transformations.
The following table provides an overview of the catalytic systems where quinoline scaffolds, and by extension this compound analogues, are relevant:
| Catalysis Type | Catalyst System | Reaction Type |
| Metal-Catalyzed | Copper-Quinoline Complexes | Oxidation of Catechol |
| Metal-Catalyzed | Nickel-Pyridyl-Quinoline COFs | Photocatalytic Cross-Coupling |
| Organocatalysis | Thiourea-based Catalysts | Transfer Hydrogenation of Quinolines |
Q & A
Basic Research Questions
Q. What are the primary synthetic routes for 3-(2-thienyl)quinoline, and how do reaction conditions influence yield?
- Methodological Answer : The Friedländer reaction is a key method, involving condensation of 2-nitrobenzaldehyde with thienyl-containing ketones under acidic conditions. For example, a mixed TMP-based lithium-zinc base enables deprotometalation-iodolysis to introduce iodine substituents while maintaining coplanarity between quinoline and thiophene rings . The Doebner-Miller reaction, a three-component reaction (arylamines, aldehydes, and pyruvic acid), is another route, often catalyzed by V2O5/Fe3O4 in water to achieve 2-arylquinoline derivatives . Yield optimization requires careful control of catalysts (e.g., Fe3O4 for recyclability) and solvents (e.g., water for green chemistry).
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound derivatives?
- Methodological Answer :
- 1H NMR : Essential for verifying substituent positions and purity. For example, 3-(methoxyphenylthio)quinoline derivatives are confirmed via distinct aromatic proton splitting patterns in CDCl3 or DMSO-d6 .
- X-ray crystallography : Resolves spatial arrangements, such as the N···S interactions (2.9–2.9 Å) and coplanarity between quinoline and thiophene rings. SHELX software (e.g., SHELXL) refines high-resolution data, particularly for small-molecule crystallography .
Q. What are the known biological activities of this compound derivatives in preclinical research?
- Methodological Answer : These derivatives show promise as multifunctional agents in Alzheimer’s disease (e.g., cholinesterase inhibition) and as antiproliferative agents in cancer. Biological evaluation typically involves:
- In vitro assays : Dose-response studies on cell lines (e.g., IC50 determination).
- Structure-activity relationship (SAR) : Modifying substituents (e.g., methoxy, bromo groups) to enhance activity. For example, 3-(bromophenylthio)quinoline derivatives exhibit higher bioactivity due to improved electrophilic interactions .
Advanced Research Questions
Q. How can synthetic protocols for this compound derivatives be optimized to address low yields or side reactions?
- Methodological Answer :
- Design of Experiments (DOE) : Systematically vary catalysts (e.g., V2O5 vs. Fe3O4), temperature, and solvent polarity. For instance, aqueous conditions in Doebner-Miller reactions reduce byproducts .
- Post-synthetic modifications : Use column chromatography (e.g., silica gel with ethyl acetate/hexane gradients) to isolate pure products, as demonstrated for 3-(hydroxyphenylthio)quinoline (50–60% yield after purification) .
Q. How can contradictions in crystallographic and spectroscopic data be resolved for structurally complex derivatives?
- Methodological Answer :
- Multi-technique validation : Combine X-ray data (SHELX-refined) with NMR and HRMS to resolve ambiguities. For example, SHELXL’s twin refinement handles twinned macromolecular crystals .
- Computational modeling : Density Functional Theory (DFT) calculations predict electronic structures and validate experimental bond lengths (e.g., N···S interactions) .
Q. What strategies are effective in designing this compound analogs with enhanced pharmacological profiles?
- Methodological Answer :
- Bioisosteric replacement : Substitute thiophene with other heterocycles (e.g., furan) to improve solubility.
- Fragment-based drug design : Use SAR data to prioritize substituents. For example, electron-withdrawing groups (e.g., bromo) on the phenylthio moiety enhance anticancer activity .
- ADMET profiling : Incorporate logP and metabolic stability assays early in design to reduce attrition in preclinical stages .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
